molecular formula C4H9N5 B1213028 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole CAS No. 56436-29-4

3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole

Cat. No.: B1213028
CAS No.: 56436-29-4
M. Wt: 127.15 g/mol
InChI Key: GNNXUWBCKBBJHF-UHFFFAOYSA-N
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Description

3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole, also known as TAZ, is an organic compound with a wide range of applications in the fields of chemistry and biology. TAZ is a heterocyclic compound that has three nitrogen atoms in a ring structure. It is a white crystalline solid with a melting point of 150 °C. TAZ has been used in the synthesis of various compounds, such as polymers, dyes, and pharmaceuticals. It has also been used in the development of new drugs and in the treatment of various diseases.

Scientific Research Applications

Synthesis and Industrial Applications

3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole serves as a foundational raw material in the fine organic synthesis industry. Its derivatives are extensively employed across various sectors, including agriculture, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their utility extends to analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, showcasing their versatility in applied sciences, biotechnology, energy, and chemistry. The synthesis and applications of these derivatives highlight their significance in both agricultural and medical products, such as insecticides, fungicides, plant growth regulators, and antimicrobial and cardiological drugs (Nazarov et al., 2021).

Drug Discovery and Medicinal Chemistry

The structure of this compound and its derivatives plays a crucial role in drug discovery, exhibiting a wide range of biological activities. These compounds have been the focus of patent reviews and studies highlighting their importance in developing new therapeutic agents. Novel synthesis strategies and the exploration of their potential in treating various diseases emphasize the ongoing interest in triazole derivatives as promising drug candidates (Ferreira et al., 2013).

Chemical Reactivity and Synthesis Techniques

Research on 1,2,4-triazole derivatives, including 3-amino variants, has unveiled novel chemical reactivity and synthesis techniques, expanding the scope of their applications. Studies highlight their antioxidative and antiradical activities, offering insights into their biochemical interactions and potential therapeutic uses. The development of new synthesis methods and the analysis of their physico-chemical properties have broadened their applicability in various scientific and industrial fields (Kaplaushenko, 2019).

Pharmacological Significance and Therapeutic Potential

The pharmacological significance of 1,2,4-triazole-containing scaffolds, including 3-amino variants, underscores their therapeutic potential. These scaffolds are present in pharmaceuticals targeting cancer, microbial infections, and other diseases. Recent strategies for synthesizing these scaffolds have encouraged further research to discover new drug candidates, reflecting their critical role in modern medicinal chemistry (Nasri et al., 2021).

Environmental and Material Science Applications

In addition to medical and pharmaceutical applications, this compound derivatives have found relevance in environmental and material sciences. Their roles as corrosion inhibitors and components in the development of proton-conducting membranes for fuel cells demonstrate their utility beyond biological activities. These applications indicate the broad potential of triazole derivatives in enhancing the performance and efficiency of materials and technologies in various sectors (Hrimla et al., 2021).

Biochemical Analysis

Biochemical Properties

3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases. These interactions often involve the formation of Schiff bases, which facilitate the transfer of amino groups. Additionally, this compound can bind to metal ions, enhancing its catalytic activity in various biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, this compound has been found to upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been reported to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, this compound can activate transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased resistance to oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and memory retention in rodents. At high doses, it can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with cellular membranes and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of enzymes involved in amino acid and nucleotide metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be actively transported across cell membranes by amino acid transporters, allowing it to accumulate in specific cellular compartments. This localization is crucial for its biochemical activity, as it enables the compound to interact with target biomolecules .

Properties

IUPAC Name

5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5/c5-2-1-3-7-4(6)9-8-3/h1-2,5H2,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNXUWBCKBBJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204992
Record name Iem 759
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56436-29-4
Record name 3-(Beta-aminoethyl)-5-amino-1,2,4-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056436294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iem 759
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does 3-Amino-5-(2-aminoethyl)-1H-1,2,4-triazole interact with its target and what are the downstream effects?

A: this compound, also known as IEM-759 in the provided research papers, acts predominantly as an agonist on histamine H2-receptors in the stomach of dogs. [, , ] This interaction leads to increased gastric acid secretion. [, , ] The compound demonstrates a weaker effect on H1-histamine receptors found in the intestine, blood vessels, and bronchi compared to histamine itself. [, ]

Q2: Does the structure of this compound influence its activity on H1 and H2 receptors?

A: Yes, structural modifications to the this compound molecule significantly impact its activity on H1 and H2 receptors. Research has shown that closely related derivatives like IEM-813 exhibit a preference for H1 receptors, particularly in the gut. [, , ] This suggests that specific structural features within this class of compounds contribute to their selectivity for either H1 or H2 receptors.

Q3: What are the potential applications of this compound in gastroenterology?

A: Unlike some histamine analogs like histalog, this compound demonstrates efficacy when administered orally. [, ] This characteristic makes it a potential candidate for assessing gastric secretory capacity in gastroenterology. [, ] Further research is necessary to explore its clinical utility in this context.

Q4: Are there any studies on the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?

A: The provided research papers primarily focus on the pharmacological characterization of this compound, specifically its interaction with histamine receptors. [, , , , ] Detailed studies investigating its absorption, distribution, metabolism, excretion (ADME), and in vivo efficacy are not included in these specific papers. Further research is needed to comprehensively understand its PK/PD profile.

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